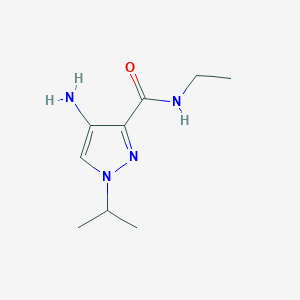

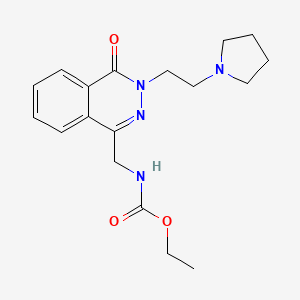

![molecular formula C7H10O B2567961 Spiro[2.3]hexane-2-carbaldehyde CAS No. 1785532-62-8](/img/structure/B2567961.png)

Spiro[2.3]hexane-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of spiro compounds, including spiro[2.3]hexane derivatives, has been a topic of research. One method involves a visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst . This method allows for the rapid construction of polysubstituted spiro[2.3] or [3.3] cyclic frameworks .Molecular Structure Analysis

The molecular structure of spiro[2.3]hexane-2-carbaldehyde includes a spiro[2.3]hexane ring attached to a carbaldehyde group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis of Heterocycles

Spiro compounds are integral in synthesizing heterocyclic compounds due to their unique three-dimensional structures. For instance, the synthesis of spiro[cycloalkane-1,3′-[3H]indoles] from cycloalkanecarbaldehydes showcases the conversion of simple spiro compounds into complex heterocycles, demonstrating the versatility of spiro compounds in organic synthesis J. Rodríguez, Y. Benito, & F. Temprano, 1985.

Organocatalysis and Asymmetric Synthesis

Spiro compounds like Spiro[2.3]hexane-2-carbaldehyde are pivotal in organocatalysis and asymmetric synthesis. The organocatalytic synthesis of substituted spirocyclohexane carbaldehydes via a [4 + 2] annulation strategy is a prime example of using spiro compounds to achieve high levels of stereoselectivity and yield in the synthesis of complex molecules S. Anwar, Shaoyu Li, & Kwunmin Chen, 2014.

Novel Building Blocks for Medicinal Chemistry

Spiro compounds serve as novel building blocks in medicinal chemistry due to their unique structural features. The enantioselective fluorination of spirocyclic β-Prolinals using enamine catalysis highlights the potential of spiro compounds in developing new pharmaceuticals Kasper Fjelbye, Mauro Marigo, R. Clausen, & K. Juhl, 2016.

Applications in Catalysis

Complex Reaction Mechanisms

The study of strained carbene intermediates, such as Spiro[3.3]hept-1-ylidene, reveals the complex reaction mechanisms involving spiro compounds. These studies contribute significantly to understanding the fundamental aspects of organic chemistry and the design of new reactions M. G. Rosenberg, T. Schrievers, & U. Brinker, 2016.

Orientations Futures

The synthesis and study of spiro compounds, including spiro[2.3]hexane-2-carbaldehyde, is an active area of research. These compounds have potential applications in the synthesis of drug-like molecules or other functional materials . Future research will likely focus on developing new synthetic methods and exploring the biological activities of these compounds.

Propriétés

IUPAC Name |

spiro[2.3]hexane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-5-6-4-7(6)2-1-3-7/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZYVJDHIPWIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexane-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

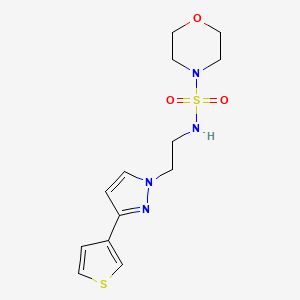

![9-cyclohexyl-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2567879.png)

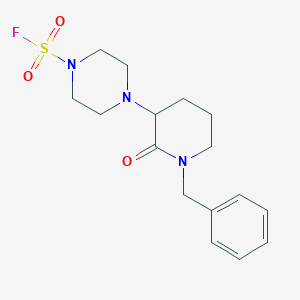

![4-(Ethoxymethylidene)-2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2567881.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2567888.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2567889.png)

![tert-butyl 3-{[(2Z)-2-pyrrolidin-2-ylidenehydrazino]carbonyl}piperidine-1-carboxylate](/img/structure/B2567891.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2567895.png)

![N-[(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2567898.png)